6-Chloroimidazo[1,2-a]pyrazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 |
InChI Key |
DCVQMKFFUKETHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Chloroimidazo 1,2 a Pyrazin 3 Amine Derivatives
Positional Effects of Substituents on Biological Activities
The biological activity of the imidazo[1,2-a]pyrazine (B1224502) scaffold is highly sensitive to the position of its substituents. Research has demonstrated that modifications at the C2, C3, C6, and C8 positions can significantly modulate the pharmacological properties of the resulting derivatives. tsijournals.comnih.gov
For instance, in a series of imidazo[1,2-a]pyrazine derivatives evaluated for antioxidant and antimicrobial activities, substitutions were introduced at the C2, C3, and C8 positions. tsijournals.com The structure-activity relationship studies from this research revealed that amination at the C8 position notably enhances antioxidant activity. tsijournals.com This suggests that the introduction of a nitrogen-containing substituent at this specific location is beneficial for free radical scavenging properties.
A separate study focused on developing inhibitors of the bacterial VirB11 ATPase, a key component of the type IV secretion system, explored both 2- and 3-aryl substituted 8-aminoimidazo[1,2-a]pyrazines. nih.govnih.gov This work underscored the feasibility of developing flexible synthetic routes to access different regioisomers, allowing for a thorough investigation of how the placement of the aryl group on the imidazole (B134444) part of the scaffold impacts inhibitory potential against bacterial targets. nih.gov
Furthermore, the 6-chloro substituent, a defining feature of the parent compound, often serves as a crucial synthetic handle. Its position on the pyrazine (B50134) ring allows for regioselective functionalization at other positions, such as C3 and C5, using organometallic intermediates, thereby enabling the synthesis of a diverse library of compounds for SAR studies.
The table below summarizes the observed effects of substituent positions on the biological activities of imidazo[1,2-a]pyrazine derivatives based on reported findings.
| Position | Type of Substituent | Observed Biological Activity | Reference |
| C2 | Aryl groups | Inhibition of bacterial VirB11 ATPase | nih.gov |
| C3 | Aryl groups | Inhibition of bacterial VirB11 ATPase | nih.gov |
| C8 | Amination | Enhanced antioxidant activity | tsijournals.com |
| C8 | Various amines | Inhibition of bacterial VirB11 ATPase | nih.govnih.gov |
Impact of Halogenation on Scaffold Activity
Halogenation, particularly at the C3 and C6 positions of the imidazo[1,2-a]heterocyclic core, plays a multifaceted role in modulating the activity of these scaffolds. The presence of a halogen atom can influence the compound's electronic properties, metabolic stability, and potential for further chemical modification.
In the context of 6-Chloroimidazo[1,2-a]pyrazin-3-amine, the chlorine atom at the C6 position is a key feature. While direct SAR studies isolating the effect of this specific chlorine atom are limited, its presence is integral to the synthesis of more complex derivatives. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the entire ring system, for example, by enhancing the acidity of C-H bonds, which facilitates regioselective metalation and subsequent functionalization.
Studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have provided more direct insights into the impact of halogenation. A facile method for the regioselective chlorination or bromination of imidazo[1,2-a]pyridines at the C3 position has been developed. nih.gov These 3-halo derivatives serve as versatile intermediates for introducing various aryl groups via Suzuki-Miyaura cross-coupling reactions, demonstrating the synthetic utility of halogenation in creating chemical diversity for SAR exploration. nih.govresearchgate.net
In a different heterocyclic system, the 1,2,4-triazolo[4,3-a]pyrazine scaffold, halogenation on the pyrazine ring at the 5-position has been used to create targets for nucleophilic substitution. beilstein-journals.org Interestingly, reactions with primary amines predominantly resulted in substitution at the 8-position (tele-substitution) rather than direct replacement of the halogen at the 5-position (ipso-substitution), highlighting the complex reactivity patterns governed by the heterocyclic core and the halogen's position. beilstein-journals.org This work also noted that the introduction of an amine at the 8-position generally reduced the antimalarial activity of this particular scaffold. beilstein-journals.org
Modulation of Activity via Substituent Nature on the Amino Group
The amino group at the C3 position of the this compound scaffold is a critical site for modification to tune biological activity. Altering the substituents on this nitrogen atom can impact the compound's polarity, basicity, and ability to form hydrogen bonds, which are all crucial for target interaction.
While direct SAR studies on the 3-amino group of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) core are not extensively detailed in the available literature, valuable inferences can be drawn from studies on closely related scaffolds. For example, research on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides as antimycobacterial agents provides a relevant model. mdpi.com In this series, the nature of the alkylamino substituent at the C3 position of the pyrazine ring was found to be a key determinant of activity. The study showed that longer alkyl chains on the 3-amino group were more favorable for the inhibition of photosynthetic electron transport. mdpi.com Furthermore, comparing N-methyl with N-ethyl amides at the C2 position revealed that even small changes to substituents near the modified amino group could lead to significant shifts in antimycobacterial efficacy. mdpi.com
These findings collectively suggest that the 3-amino group is a key pharmacophoric feature and a prime location for structural modification to optimize the desired biological activity of imidazo[1,2-a]pyrazine derivatives.
Comparative SAR Across Imidazo[1,2-a]Heterocyclic Systems
Comparing the structure-activity relationships across different but related imidazo[1,2-a]heterocyclic systems, such as imidazo[1,2-a]pyrazines, imidazo[1,2-a]pyridines, and imidazo[1,2-b]pyridazines, offers valuable insights into the influence of the six-membered ring's nitrogen atom arrangement on biological activity.
Imidazo[1,2-a]pyrazines vs. Imidazo[1,2-a]pyridines vs. Imidazo[1,2-b]pyridazines
A direct comparison of the anticancer activities of an imidazo[1,2-a]pyrazine series and an imidazo[1,2-a]pyridine series revealed that the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer effects. researchgate.net This suggests that for this particular biological target, the removal of the nitrogen atom at the 7-position (in the pyrazine ring) to form the pyridine (B92270) ring is beneficial for activity. researchgate.net
Scaffold hopping from the imidazo[1,2-a]pyridine core to the imidazo[1,2-b]pyridazine (B131497) core has been employed as a strategy in medicinal chemistry. mdpi.com For example, modifying a 3-nitroimidazo[1,2-a]pyridine (B1296164) by replacing the carbon atom at position 5 with a nitrogen atom yields the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold. mdpi.com This bioisosteric replacement can alter the molecule's physicochemical properties, such as lipophilicity, which may in turn affect its pharmacokinetic profile and target engagement.
The imidazo[1,2-a]pyridine scaffold itself has been extensively studied. For example, derivatives like 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) have been developed as high-affinity ligands for detecting β-amyloid plaques. nih.gov The SAR for this class highlights the importance of specific substituents on the phenyl ring at C2 and the halogen at C6 for binding affinity. nih.gov In another context, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent antituberculosis agents, with SAR studies indicating that bulky, lipophilic biaryl ethers lead to nanomolar potency. nih.gov
The table below provides a comparative summary of the biological activities associated with these three core scaffolds.
| Scaffold | Key Biological Activities | Relevant SAR Findings | Reference |
| Imidazo[1,2-a]pyrazine | Anticancer, Antioxidant, Antibacterial | Generally less potent anticancer activity compared to imidazo[1,2-a]pyridines. Amination at C8 enhances antioxidant activity. | tsijournals.comresearchgate.net |
| Imidazo[1,2-a]pyridine | Anticancer, Antituberculosis, Aβ Plaque Imaging | More potent anticancer activity than imidazo[1,2-a]pyrazines. C3-carboxamides are potent against Mtb. C2-phenyl and C6-iodo are key for Aβ binding. | researchgate.netnih.govnih.gov |
| Imidazo[1,2-b]pyridazine | Antikinetoplastid, mTOR inhibitors | Developed via scaffold hopping from imidazo[1,2-a]pyridines to modify physicochemical properties. | mdpi.comresearchgate.net |
This comparative analysis underscores that while these scaffolds are structurally similar, the specific arrangement of nitrogen atoms in the six-membered ring is a critical determinant of their biological activity profile and potential as therapeutic agents.
Biological Activities and Mechanistic Investigations of Imidazo 1,2 a Pyrazin 3 Amine Derivatives
Enzyme Inhibition Studies
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) scaffolds have been identified as potent inhibitors of several key enzymes involved in both bacterial pathogenicity and human diseases like cancer.
VirB11 ATPase Inhibition in Bacterial Pathogens
The bacterial type IV secretion system (T4SS) is crucial for the virulence of many Gram-negative bacteria, including Helicobacter pylori, by translocating toxic proteins and DNA. nih.govnih.gov A key component of this system is the VirB11 ATPase, HP0525, making it an attractive target for novel antibacterial agents. nih.govucl.ac.uk A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of HP0525. nih.govresearchgate.net
Virtual screening identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic capable of inhibiting the ATPase. ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening identified a lead compound with an IC50 value of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Further studies have explored the structure-activity relationships of these inhibitors and have incorporated them into bivalent compounds designed to disrupt the hexameric structure of the VirB11 ATPase. nih.govucl.ac.uk
Interactive Data Table: VirB11 ATPase Inhibition
| Compound Series | Target Enzyme | Key Findings | Lead Compound IC50 | Reference |
|---|---|---|---|---|
| 8-amino imidazo[1,2-a]pyrazine derivatives | VirB11 ATPase (HP0525) | Developed as competitive inhibitors of ATP, targeting the bacterial type IV secretion system. | 7 µM | ucl.ac.ukucl.ac.uk |
Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in various human cancers, making PI3K an important therapeutic target. nih.govnih.gov A novel series of imidazo[1,2-a]pyrazines has been identified as PI3K inhibitors. nih.gov Research in this area has led to the design and synthesis of derivatives that show potent inhibitory activity against PI3Kα. nih.govresearchgate.net
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized based on the pharmacodynamic group of known PI3Kα inhibitors. nih.gov These compounds were evaluated for their enzymatic inhibitory activities, highlighting the potential of this scaffold in developing anticancer agents. nih.gov A dataset of 49 imidazo[1,2-a]pyrazine inhibitors of PI3Kα has been used for computational studies to understand their binding modes and develop structure-activity relationship models. researchgate.net
Quinol-Cytochrome c Reductase B (QcrB) Targeting
In the fight against tuberculosis, derivatives of the related imidazo[1,2-a]pyridine (IP) scaffold have emerged as potent molecules active against Mycobacterium tuberculosis. nih.govnih.gov High-throughput screening identified several IP compounds with minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against a panel of M. tuberculosis strains. nih.govnih.gov
Whole-genome sequencing of resistant mutants revealed a single nucleotide polymorphism in the qcrB gene, which encodes the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.govnih.gov This mutation, T313A, conferred cross-resistance to multiple IP inhibitors, confirming QcrB as their common target. nih.govnih.gov Over-expression of QcrB in M. bovis BCG led to a significant increase in the MIC for these compounds, further validating the target. nih.gov
Interactive Data Table: QcrB Inhibition against M. tuberculosis
| Compound Series | Target Enzyme | Target Organism | MIC Range | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (IP) inhibitors | Quinol-Cytochrome c Reductase B (QcrB) | Mycobacterium tuberculosis | 0.03 to 5 µM | nih.govnih.gov |
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the primary target of the frontline anti-TB drug isoniazid. nih.govmdpi.comnih.gov Developing direct inhibitors of InhA is a key strategy to overcome resistance to isoniazid, which often arises from mutations that prevent its activation. mdpi.comnih.gov
Several studies have explored imidazo[1,2-a]pyridine derivatives as potential InhA inhibitors. scilit.comresearchgate.net A series of novel derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis, with the most active compounds showing MIC values comparable to isoniazid. scilit.com For example, compounds 6a and 6k displayed MIC values of 0.6 µM and 0.9 µM, respectively. scilit.com The mechanism of action for the most potent compound of another series was confirmed through InhA enzyme inhibition studies, which showed an IC50 of 90 nM. researchgate.net
Antimicrobial Research Applications
Beyond specific enzyme inhibition, derivatives of this chemical family have been evaluated for broader antimicrobial applications.
Antifungal Activity, specifically against Candida parapsilosis
Candida parapsilosis is an increasingly common fungal pathogen, particularly in immunocompromised individuals, and can be difficult to treat. researchgate.netnih.gov In a search for new antifungal agents, a series of ten (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized. researchgate.net
The biological evaluation of these compounds focused on their activity against a clinical strain of Candida parapsilosis. researchgate.net The derivatives exhibited antifungal activity with minimum inhibitory concentrations (MIC) ranging from 19.36 µM to 89.38 µM. researchgate.net Structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing or polarizable substituents on the aryl ring significantly modulated the antifungal efficacy, highlighting these novel hybrids as promising candidates for further development. researchgate.net
Interactive Data Table: Antifungal Activity against C. parapsilosis
| Compound Series | Target Organism | MIC Range | Key SAR Finding | Reference |
|---|---|---|---|---|
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | Candida parapsilosis | 19.36 µM to 89.38 µM | Electron-withdrawing or polarizable substituents enhance activity. | researchgate.net |
Antituberculosis Potency against Mycobacterium tuberculosis (MDR-TB and XDR-TB strains)
While direct experimental data on the antituberculosis activity of 6-Chloroimidazo[1,2-a]pyrazin-3-amine against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis is not extensively documented in publicly available research, the broader class of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, has demonstrated significant promise.
Research into related scaffolds provides a strong rationale for the potential of imidazo[1,2-a]pyrazine derivatives. For instance, a series of benzohydrazide (B10538) derivatives linked to an imidazo[1,2-b]pyridazine (B131497) core exhibited potent anti-tubercular activity against the H37Rv strain of M. tuberculosis. Several of these compounds displayed a minimum inhibitory concentration (MIC) of 1.6 μg/mL, which is more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC of 3.125 μg/mL) tsijournals.com.
Furthermore, studies on imidazo[1,2-a]pyridine amides have identified compounds with exceptional activity. One such derivative, IPA-6, showed a remarkable MIC of 0.05 μg/mL, making it 125 times more potent than ethambutol (B1671381) nih.gov. The presence of a chloro substitution has also been noted for its positive impact on activity in related series nih.gov. These findings suggest that the imidazo[1,2-a]pyrazine core, particularly with a chlorine substituent, is a promising scaffold for the development of novel anti-TB agents active against resistant strains.
Table 1: Antitubercular Activity of Selected Imidazo-fused Heterocycles
| Compound Class | Representative Compound | Target Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine-Benzohydrazides | 6c, 6d, 6f, 6g, 6i, 6j, 6k | M. tuberculosis H37Rv | 1.6 | tsijournals.com |
| Imidazo[1,2-a]pyridine Amides | IPA-6 | M. tuberculosis H37Rv | 0.05 | nih.gov |
This table presents data on related compound classes to illustrate the potential of the imidazo-fused heterocyclic scaffold in tuberculosis research.
Antimicrobial Efficacy in Broader Spectrum Investigations
The imidazo[1,2-a]pyrazine scaffold has been investigated for its broader antimicrobial properties. A study focusing on a series of substituted imidazo[1,2-a]pyrazine derivatives demonstrated their potential against a range of microbial pathogens tsijournals.com. While specific data for this compound was not detailed, the study screened compounds with various substitutions at the C2, C3, and C8 positions for antibacterial and antifungal activities tsijournals.com.
The investigation revealed that certain derivatives of imidazo[1,2-a]pyrazine displayed notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains tsijournals.com. The structure-activity relationship (SAR) analyses from such studies are crucial in guiding the synthesis of more potent and selective antimicrobial agents based on this scaffold. The inherent bioactivity of the imidazo[1,2-a]pyrazine core suggests that derivatives like this compound could possess significant antimicrobial efficacy, warranting further specific investigation.
Antiplasmodial Research
A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives demonstrated their potential as antiplasmodial agents. One derivative, in particular, exhibited an IC50 value of 0.13 µM against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum researchgate.net. This indicates that the imidazo-fused heterocyclic core can be a viable starting point for the design of novel antimalarial compounds. The specific substitution pattern is critical for activity, and further exploration of the imidazo[1,2-a]pyrazine scaffold is warranted to determine its potential in this therapeutic area.
Receptor Binding Studies
The structural similarity of certain imidazo-fused heterocycles to benzodiazepines has prompted investigations into their interaction with benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. While specific binding data for this compound at benzodiazepine receptors is not available, studies on related compounds provide insights into the potential of this chemical class.
For instance, 6-chloro-3'-nitroflavone, which also contains a 6-chloro substituted aromatic system, has been shown to be a potent ligand for the benzodiazepine binding site of the GABA-A receptor, with a Ki of 6.68 nM nih.gov. This compound, however, acted as an antagonist nih.gov. Research on imidazodiazepines has further detailed how substitutions on the imidazo-fused ring system can modulate binding affinity and selectivity for different GABA-A receptor subtypes mdpi.comnih.gov. These studies underscore the potential for imidazo[1,2-a]pyrazine derivatives to interact with benzodiazepine receptors, though the specific nature of this interaction (agonist, antagonist, or inverse agonist) would depend on the full substitution pattern of the molecule.
Proposed Mechanisms of Action
A compelling proposed mechanism of action for the biological activity of some imidazo[1,2-a]pyrazine derivatives is their function as ATP mimics, leading to competitive inhibition of ATP-dependent enzymes. This mechanism is particularly relevant to their potential antimicrobial and anticancer activities.
A study on 2- and 3-substituted 8-amino imidazo[1,2-a]pyrazines identified these compounds as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system researchgate.netnih.govnih.gov. The imidazo[1,2-a]pyrazine core can act as a scaffold that mimics the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding pocket of enzymes. This binding event prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the enzyme's function. This competitive inhibition of essential enzymes can disrupt critical cellular processes in pathogens, leading to their growth inhibition or death. The structural features of this compound are consistent with the potential for this compound to act as an ATP mimic, although direct experimental evidence is required to confirm this hypothesis.
Disruption of Enzyme Complex Formation
There is no available research data detailing the role of this compound in the disruption of enzyme complex formation. While the imidazo[1,2-a]pyrazine scaffold has been explored for its inhibitory effects on various enzymes, specific studies on this particular compound's ability to interfere with the assembly of multi-protein enzyme complexes have not been published.
Computational and Theoretical Chemistry in Imidazo 1,2 a Pyrazin 3 Amine Research
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of imidazo[1,2-a]pyrazine (B1224502) research, docking studies are crucial for understanding how these ligands interact with their biological targets, typically protein active sites.
Research on related imidazo-fused scaffolds has demonstrated the utility of this approach. For instance, in the development of selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a promising cancer therapy target, molecular docking was employed to design a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides. nih.gov These studies predicted that the nitrogen of the imidazo[1,2-a]pyrazine core forms a critical hydrogen bond with the amino acid residue Met704 within the DDR1 active site. nih.gov This key interaction served as a foundational hypothesis for the rational design of more potent and selective inhibitors.
Similarly, docking analyses of novel imidazo[1,2-a]pyridine (B132010) hybrids against human Leukotriene A4 Hydrolase (LTA4H) revealed strong binding affinities, with the most potent compound exhibiting a binding score of -11.237 Kcal/mol. chemmethod.com The simulations showed interactions with key amino acid residues in the active site. chemmethod.com In another study, imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked against key proteins of SARS-CoV-2, showing remarkable binding affinities of up to -9.1 kcal/mol with the human ACE2 receptor. nih.gov These computational predictions are instrumental in explaining the structure-activity relationships (SAR) observed in experimental assays. nih.govresearchgate.net
The primary interactions governing the binding of these compounds typically include:
Hydrogen Bonding: Formation of hydrogen bonds between the heterocyclic nitrogen atoms or amine substituents and polar residues in the target's active site.
Hydrophobic Interactions: Engagement of the aromatic rings of the imidazo[1,2-a]pyrazine core with non-polar pockets of the protein.
Pi-stacking: Favorable stacking interactions between the aromatic system of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
| Compound Series | Protein Target | Top Binding Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides | DDR1 | Not explicitly stated | Met704 | nih.gov |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | -11.237 | Not explicitly stated | chemmethod.com |
| Imidazo[1,2-a]pyrimidine Derivatives | hACE2 (SARS-CoV-2) | -9.1 | Not explicitly stated | nih.gov |
Virtual High-Throughput Screening for Hit Identification
Virtual high-throughput screening (vHTS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This in silico approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.
A notable application of this technique was in a collaborative effort to identify new treatments for visceral leishmaniasis. nih.govdndi.org Starting with a screening hit based on the imidazo[1,2-a]pyridine core, researchers used vHTS to probe five proprietary pharmaceutical company libraries. nih.govdndi.org This in silico exploration rapidly expanded the chemical diversity around the initial hit, leading to the identification of analogues with improved antiparasitic activity and a better selectivity index against host cells. nih.gov The success of this virtual screening campaign validated the potential of the chemotype and provided a clear path for subsequent hit optimization. nih.govdndi.orgresearchgate.net
The general workflow for a vHTS campaign involves several steps:
Library Preparation: Large databases containing millions of chemical compounds are computationally prepared, often involving the generation of 3D conformers for each molecule.
Target-Based Screening: The library of compounds is docked into the 3D structure of the biological target. Molecules are ranked based on their predicted binding affinity or docking score.
Ligand-Based Screening: If the 3D structure of the target is unknown, compounds can be screened based on their similarity to known active molecules.
Filtering and Selection: The top-ranked compounds are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com
Experimental Validation: A curated list of the most promising "hits" is selected for synthesis and experimental testing to confirm their biological activity.
This methodology has proven effective in identifying novel inhibitors for a wide range of targets, from parasitic enzymes to viral proteases. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR provides a predictive framework to guide the design of more potent analogues.
For the related 8-Amino-imidazo[1,5-a]pyrazine scaffold, 3D-QSAR studies have been conducted to understand their activity as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.comresearchgate.net These models are built by aligning a series of active compounds and analyzing the surrounding 3D space to determine how different properties correlate with biological activity.
Key findings from such analyses often include:
Steric Fields: Contour maps generated by the models can highlight regions where bulky substituents increase activity (sterically favored regions) or decrease it (sterically disfavored regions).
Hydrophobic Fields: These maps indicate areas where hydrophobic groups (e.g., alkyl or aryl groups) are favorable for activity, likely by interacting with non-polar pockets in the target's binding site. japsonline.comresearchgate.net
Electrostatic Fields: These show regions where positive or negative charges are preferred, guiding the placement of electron-donating or electron-withdrawing groups.
The statistical robustness of a QSAR model is critical for its predictive power. This is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive ability. For the 8-Amino-imidazo[1,5-a]pyrazine derivatives, statistically valid models were generated with q² values of 0.67 (Gaussian-based) and 0.60 (field-based), and high conventional correlation coefficients (r²) of 0.93 and 0.92, respectively. japsonline.comresearchgate.net
| Model Type | q² (Predictive Correlation Coefficient) | r² (Conventional Correlation Coefficient) |
|---|---|---|
| Gaussian-based | 0.67 | 0.93 |
| Field-based | 0.60 | 0.92 |
Conformational Analysis and Binding Site Predictions
Understanding the three-dimensional structure (conformation) of a ligand and its binding site is fundamental to rational drug design. Computational methods are extensively used to predict the bioactive conformation of molecules like 6-Chloroimidazo[1,2-a]pyrazin-3-amine and to characterize the features of their target binding pockets.
Conformational analysis is often an integral part of molecular docking. Docking algorithms explore various possible conformations of the ligand within the binding site to find the one with the lowest energy, which is predicted to be the most stable binding pose. nih.gov The flexibility of certain substructures can be critical for adopting the precise conformation needed to interact optimally with key residues, such as those in a catalytic dyad. nih.gov The Root-Mean-Square Deviation (RMSD) between the docked pose and a known binding mode (if available) can be used to validate the accuracy of the prediction. chemmethod.com
Binding site prediction algorithms, on the other hand, analyze the protein's surface to identify cavities and pockets that are suitable for ligand binding. These predictions, combined with docking results and QSAR contour maps, help build a comprehensive model of the ligand-target interaction. This model can reveal crucial information, such as the size of the binding pocket, its electrostatic potential, and the distribution of hydrophobic and hydrophilic regions, thereby guiding the design of new derivatives with improved complementarity.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to elucidate the mechanisms of chemical reactions. These methods can be used to study the synthesis of the imidazo[1,2-a]pyrazine core and its derivatives by mapping the entire reaction pathway.
For example, in nucleophilic aromatic substitution (SNAr) reactions, which are common in the functionalization of chloro-substituted heterocycles like 3-bromo-6-chloroimidazo[1,2-b]pyridazine, computational studies can clarify the mechanism. researchgate.net Theoretical work on related azaheteroaryl-chlorides suggests that the SNAr reaction may proceed via a one-step, concerted process. In contrast, reactions with more electronegative leaving groups like fluoride (B91410) may proceed through a stepwise mechanism involving a discrete Meisenheimer-type intermediate. researchgate.net Computational analysis can calculate the energies of reactants, transition states, and intermediates to determine the most likely reaction pathway.
Furthermore, DFT is used to calculate fundamental electronic properties that govern reactivity, such as:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to predict sites of electrophilic and nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich and electron-poor regions susceptible to reaction. nih.gov
Atomic Charges: Calculating the partial charges on each atom helps to understand the electrostatic interactions that drive a reaction. researchgate.net
These computational insights are invaluable for optimizing reaction conditions, predicting the regioselectivity of reactions, and designing novel synthetic routes to complex imidazo[1,2-a]pyrazine derivatives.
Advanced Drug Design and Development Strategies for Imidazo 1,2 a Pyrazin 3 Amine Scaffolds
Scaffold Hopping Approaches in Medicinal Chemistry
Scaffold hopping is a key strategy in drug design used to identify novel core structures with similar biological activity to a known active compound but with a different chemical backbone. researchgate.net This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
In the context of the imidazo[1,2-a]pyrazine (B1224502) scaffold, computational techniques based on 3D shape and electrostatic similarity have been employed. nih.govacs.org For instance, a scaffold hopping exercise from a triazolopyridine series led to the discovery of an imidazopyrazinone core as a potent positive allosteric modulator (PAM) of the mGlu2 receptor. nih.govacs.org The new scaffold exhibited remarkably good electrostatic similarity to previously established mGlu2 PAMs. nih.gov This computational approach allowed researchers to hypothesize that the structure-activity relationship (SAR) around the new imidazopyrazinone core would be consistent with that of the original scaffolds. nih.govacs.org
Another example involved modifying a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold by replacing a carbon atom at position 5 with a nitrogen atom, resulting in a new 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety. mdpi.com This ring variation strategy aimed to improve the properties of the original hit compound for antikinetoplastid activity. researchgate.netmdpi.com These examples underscore the utility of scaffold hopping in discovering structurally novel compounds by modifying the core ring system while preserving key pharmacophoric features. nih.gov
Rational Design Based on In Silico and SAR Data
Rational drug design for imidazo[1,2-a]pyrazine derivatives heavily relies on a synergistic combination of in silico modeling and empirical structure-activity relationship (SAR) data. nih.govresearchgate.net This iterative process allows for the targeted design of molecules with enhanced potency and selectivity.
In silico methods, such as molecular docking, are used to predict the binding modes of imidazo[1,2-a]pyrazine inhibitors within their target proteins. For example, docking analyses of PI3Kα inhibitors guided the development of 3D-QSAR models, which in turn were used to design new congeners with potentially improved activity. nih.gov Similarly, modeling studies of DDR1 inhibitors suggested that the nitrogen of the imidazo[1,2-a]pyrazine moiety could form a critical hydrogen bond with Met704 in the kinase hinge region, an interaction essential for inhibitory activity. nih.gov This insight guided the design of a new series of inhibitors with improved selectivity. nih.gov
SAR studies provide crucial experimental data that complements computational predictions. For derivatives of imidazo[1,2-a]pyrazine, SAR exploration has revealed key structural requirements for activity. For instance, in a series of Aurora kinase inhibitors, the introduction of acetic acid amides onto a pyrazole (B372694) substituent was explored to improve the off-target kinase selectivity profile. nih.gov In another study on AMPAR negative modulators, SAR optimization around the C-8 position of the imidazopyrazine core showed that substituted cyclic amines, such as 4-fluoropiperidine, maintained or improved potency. nih.gov This deep understanding of SAR, often built from large datasets, is critical for successfully identifying and optimizing new chemical scaffolds. nih.govnih.gov
Development of Bivalent Compounds and Conjugates
To enhance the selectivity and potency of imidazo[1,2-a]pyrazine-based inhibitors, researchers have explored the development of bivalent compounds and conjugates. nih.gov This strategy involves linking the core inhibitor scaffold to another molecular entity, such as a peptide or a PEG chain, to create a molecule that can interact with multiple binding sites simultaneously or to improve its properties. nih.gov
One notable example is the design of potential bivalent inhibitors of the VirB11 ATPase HP0525, a key component in Helicobacter pylori infections. nih.gov In this work, 8-amino imidazo[1,2-a]pyrazine derivatives were conjugated to peptides designed to mimic the subunit-subunit interactions within the hexameric protein assembly of HP0525. nih.gov The rationale was to improve selectivity and to develop tools for probing the assembly of the protein complex. nih.gov
The synthetic strategy involved first preparing a PEGylated-imidazo[1,2-a]pyrazine inhibitor, which was then regioselectively attached to a specific amino acid residue on the target peptides. nih.gov Various bioconjugation methods were explored, including cross-metathesis, click chemistry, and cysteine-maleimide coupling. nih.gov While the resulting peptide-imidazo[1,2-a]pyrazine conjugates showed only weak inhibitory effects in initial tests, the study demonstrated the feasibility of synthesizing such bivalent molecules and laid the groundwork for future designs. nih.gov
Optimization for Improved Pharmacological Profiles in Pre-clinical Models
The translation of a promising chemical scaffold into a viable drug candidate requires extensive optimization of its pharmacological profile in preclinical models. This process involves fine-tuning the molecule's properties to enhance its biological utility, selectivity, and pharmacokinetic behavior.
Poor aqueous solubility is a common challenge in drug development that can limit a compound's bioavailability and therapeutic efficacy. For the imidazo[1,2-a]pyrazine scaffold, several strategies have been employed to enhance solubility.
One effective approach is the introduction of polar, ionizable groups into the molecule, particularly in solvent-exposed regions. nih.gov In the development of Aurora kinase inhibitors, installing tertiary amines via a methylene (B1212753) linker on an isothiazole (B42339) ring not only improved cell potency but also increased aqueous solubility by 10- to 50-fold over the initial lead compound. nih.gov This modification led to the discovery of an acyclic amino alcohol derivative with an intrinsic aqueous solubility of 11.4 mM, a significant improvement over the lead's 5 µM solubility. nih.gov
Table 1: Strategies for Solubility Enhancement of Imidazo[1,2-a]pyrazine Scaffolds
| Strategy | Molecular Modification | Example Application | Outcome | Reference |
|---|---|---|---|---|
| Introduction of Polar Groups | Addition of tertiary amines and alcohols | Aurora Kinase Inhibitors | Increased aqueous solubility from 5 µM to 11.4 mM | nih.gov |
| Structural Modification | Substitution at positions 2 and 8 | Antileishmanial Agents | Greatly improved aqueous solubility | mdpi.com |
This table is based on data from the referenced studies and provides an interactive overview of solubility enhancement strategies.
Achieving high selectivity for the intended biological target while minimizing interactions with off-target proteins is a critical goal in drug design to reduce the potential for adverse effects. For imidazo[1,2-a]pyrazine derivatives, selectivity is a key focus of optimization.
In the development of DDR1 inhibitors, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were designed to improve the selectivity profile over related kinases like DDR2, Bcr-Abl, and c-Kit. nih.gov One optimized compound, 8v, potently inhibited DDR1 (IC₅₀ = 23.8 nM) while showing 73-fold less activity against DDR2 and negligible activity against Bcr-Abl and c-Kit. nih.gov This exceptional selectivity was confirmed in a broad KINOMEscan screen against 468 kinases. nih.gov The study highlighted that substituents directed toward the "gatekeeper" residue in the kinase binding pocket play a crucial role in regulating kinase selectivity. nih.gov
Similarly, research on Aurora kinase inhibitors focused on improving the profile against off-target kinases by introducing acetic acid amides onto the pyrazole moiety of the lead compound. nih.gov For imidazo[1,2-b]pyridazine (B131497) derivatives, some compounds showed high selective affinity for peripheral-type (mitochondrial) benzodiazepine (B76468) receptors over central benzodiazepine receptors. researchgate.net These studies demonstrate the importance of systematic structural modifications and broad selectivity screening to identify and mitigate potential off-target activities.
Evaluating the pharmacokinetic (PK) properties of drug candidates in animal models is essential to understand their absorption, distribution, metabolism, and excretion (ADME) profile. Several studies have reported the in vivo PK of imidazo[1,2-a]pyrazine and related scaffolds in rodents.
For a series of imidazo[1,2-a]pyrazine derivatives developed as AMPAR modulators, in vivo profiling in rats revealed that while some compounds were brain penetrant, they suffered from high clearance, which prevented their further development. nih.gov In contrast, an optimized imidazo[1,2-a]pyrazine derivative designed as an ENPP1 inhibitor for cancer immunotherapy exhibited efficient pharmacokinetic properties in a murine model, supporting its combined use with an anti-PD-1 antibody. nih.gov
In another study, imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents showed significantly enhanced pharmacokinetics in mice when administered intravenously (IV) and orally (PO). nih.gov Optimization of imidazopyrazinone mGlu2 PAMs also led to compounds with high plasma exposures in rats after subcutaneous dosing. nih.gov However, a promising DDR1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold showed non-ideal pharmacokinetic parameters in mice, with a short half-life (T₁/₂ = 1.2 h) and low oral bioavailability (F = 3.9%), indicating a need for further optimization. nih.gov
Table 2: Selected In Vivo Pharmacokinetic Data for Imidazo[1,2-a]pyrazine Derivatives in Rodents
| Compound Class | Animal Model | Dosing Route | Key PK Parameter(s) | Outcome/Observation | Reference |
|---|---|---|---|---|---|
| AMPAR Modulators | Rat | IV/PO | High Clearance (Cl = 86 mL/min/kg for cpd 14) | High clearance prevented further development | nih.gov |
| ENPP1 Inhibitor | Mouse | N/A | Efficient PK properties | Enhanced antitumor efficacy of anti-PD-1 antibody | nih.gov |
| Anti-TB Agents | Mouse | IV/PO | Enhanced PK profile | Merited additional development | nih.gov |
| mGlu2 PAMs | Rat | SC/PO | High plasma exposures | Plasma levels comparable or better than previous series | nih.gov |
This interactive table summarizes pharmacokinetic findings from various preclinical studies.
Future Research Directions and Translational Perspectives for 6 Chloroimidazo 1,2 a Pyrazin 3 Amine
Exploration of Novel Biological Targets
The imidazo[1,2-a]pyrazine (B1224502) core is associated with a diverse range of biological activities, suggesting its potential to interact with multiple molecular targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. tsijournals.comrsc.org Future research should systematically explore novel biological targets to fully exploit the therapeutic potential of 6-Chloroimidazo[1,2-a]pyrazin-3-amine.
Key areas for exploration include:
Kinase Inhibition: The imidazo[1,2-a]pyrazine and related imidazo-heterocyclic scaffolds have yielded potent inhibitors of various kinases, such as PI3K/mTOR and Discoidin Domain Receptor 1 (DDR1). nih.govnih.gov Future efforts could expand screening to a broader panel of the human kinome to identify novel and selective inhibitors relevant to oncology, immunology, and other disease areas. The related compound, 6-Chloroimidazo[1,2-b]pyridazin-3-amine, serves as a precursor for compounds that inhibit specific kinases involved in cancer progression.
Immuno-oncology Targets: Recent studies have shown that an imidazo[1,2-a]pyrazine derivative can act as a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. nih.gov This finding opens a significant opportunity to explore this compound derivatives as agents that can stimulate an immune response against tumors, potentially in combination with checkpoint inhibitors. nih.gov
Neurological Disorders: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors associated with the TARP γ-8 protein, a target relevant for epilepsy and other neurological conditions. nih.gov This indicates a promising avenue for developing novel central nervous system (CNS) therapeutics.
Infectious Diseases: The broader imidazo-heterocyclic class has shown activity against various pathogens, including fungi and mycobacteria. tsijournals.comresearchgate.net For instance, the related imidazo[1,2-a]pyridine (B132010) scaffold has been investigated for activity against Mycobacterium tuberculosis through inhibition of enzymes like glutamine synthetase. researchgate.net Systematic screening of this compound derivatives against a wide array of bacteria, fungi, viruses, and parasites could uncover new anti-infective agents.
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | PI3Kα/mTOR | Oncology | nih.gov |
| Kinases | DDR1 | Oncology | nih.gov |
| Immune Checkpoints | ENPP1 (cGAS-STING Pathway) | Immuno-oncology | nih.gov |
| Ion Channels / Receptors | AMPA Receptor (TARP γ-8) | Neurology (e.g., Epilepsy) | nih.gov |
| Bacterial Enzymes | Glutamine Synthetase | Infectious Disease (Tuberculosis) | researchgate.net |
Development of Advanced Synthetic Routes with Enhanced Atom Economy
While numerous methods exist for the synthesis of the imidazo[1,2-a]pyrazine core, many traditional routes suffer from drawbacks such as long reaction times, low yields, and the use of harsh reagents. rsc.orgrsc.org The development of advanced synthetic strategies with improved atom economy is crucial for the sustainable and cost-effective production of these compounds for research and potential commercialization.
Future synthetic research should focus on:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting materials, are inherently atom-economical. rsc.org The development of novel MCRs, such as the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide, provides a straightforward, one-pot synthesis of the imidazo[1,2-a]pyrazine core. rsc.orgrsc.org Expanding the scope of MCRs, like the Groebke-Blackburn-Bienayme reaction, for this scaffold is a promising direction. nih.gov
Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste. Developing catalytic methods to directly introduce substituents onto the this compound core would represent a significant advance in synthetic efficiency.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Adapting and optimizing existing synthetic routes or developing new ones for a flow chemistry setup could facilitate the large-scale production of this compound and its derivatives.
Green Chemistry Principles: A focus on using less hazardous solvents, reducing energy consumption, and employing catalysts over stoichiometric reagents will be essential. rsc.org For example, using iodine as a low-cost, readily available, and benign catalyst is a step in this direction. rsc.org
Integration of Multi-Omics Data in Target Validation
Identifying a drug's molecular target and understanding its mechanism of action are critical steps in drug development. While single-omics approaches are valuable, they often fail to capture the full complexity of a drug's biological effects. nih.gov The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to target validation and mechanism-of-action studies for compounds derived from this compound. nih.gov
By applying a multi-omics strategy, researchers can:
Confirm On-Target Activity: By treating relevant cell models (e.g., cancer cells) with an active compound, integrated analysis can reveal changes across multiple biological layers. For example, if a compound is designed to inhibit a specific kinase, proteomics could confirm the reduced phosphorylation of its downstream substrates, while transcriptomics could show corresponding changes in gene expression. nih.gov
Identify Off-Target Effects: Multi-omics analysis can uncover unintended interactions, which is crucial for understanding a compound's potential toxicity and for repositioning it for new indications. nih.gov
Discover Novel Targets and Biomarkers: An unbiased multi-omics approach may reveal unexpected pathway perturbations, potentially identifying novel biological targets or biomarkers that can predict which patient populations are most likely to respond to the drug. nih.gov
Elucidate Drug Resistance Mechanisms: By comparing the multi-omics profiles of drug-sensitive and drug-resistant cells, researchers can uncover the molecular pathways that drive resistance, providing a rational basis for developing combination therapies.
Challenges and Opportunities in Imidazo[1,2-a]pyrazine Drug Discovery
The path from a promising chemical scaffold to an approved drug is fraught with challenges, but the unique properties of the imidazo[1,2-a]pyrazine core also present significant opportunities.
Challenges:
Pharmacokinetic Properties: A primary challenge for this class of compounds is achieving favorable pharmacokinetic profiles. Studies on some potent imidazo[1,2-a]pyrazine derivatives have reported issues such as high in vivo clearance, short half-life, and low oral bioavailability, which can prevent further development. nih.govnih.gov
Synthetic Scalability: While novel, efficient synthetic methods are being developed, scaling these reactions from milligram research quantities to kilogram manufacturing scales can present unforeseen difficulties. rsc.orgrsc.org
Selectivity: For target classes such as kinases, achieving high selectivity for the intended target over closely related proteins is a persistent challenge in medicinal chemistry to minimize off-target side effects.
Opportunities:
Scaffold Versatility: The imidazo[1,2-a]pyrazine ring system is a "privileged scaffold" that has been shown to bind to a wide variety of biological targets. tsijournals.comrsc.org This versatility means that a single core structure can serve as the starting point for developing drugs for many different diseases.
Combination Therapies: The discovery of imidazo[1,2-a]pyrazine derivatives that can modulate the immune system presents a major opportunity for their use in combination with other treatments, such as immunotherapies. nih.gov An ENPP1 inhibitor, for example, enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov
Addressing Unmet Medical Needs: The diverse biological activities of this scaffold provide opportunities to tackle diseases with high unmet needs, including drug-resistant cancers and infections, and neurological disorders for which current treatments are inadequate. tsijournals.comnih.gov
| Category | Specific Point | Implication for Drug Discovery |
|---|---|---|
| Challenge | Poor Pharmacokinetics (e.g., high clearance, low bioavailability) | Requires extensive medicinal chemistry optimization to create drug-like candidates. nih.govnih.gov |
| Challenge | Synthetic Scalability | Early consideration of process chemistry is needed for commercially viable routes. |
| Challenge | Target Selectivity | Requires detailed structure-activity relationship studies and broad panel screening. |
| Opportunity | Scaffold Versatility | Allows for the creation of diverse compound libraries against multiple target classes. tsijournals.com |
| Opportunity | Combination Therapy Potential | Can enhance the efficacy of existing drugs, particularly in oncology. nih.gov |
| Opportunity | Addressing Unmet Needs | Potential to generate first-in-class medicines for challenging diseases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
